LLP3

Cancer Stem Cell Glioblastoma CD133

Standard survivin inhibitors often enrich glioma stem cells (GSCs) or lack target selectivity, confounding research outcomes. LLP3 is a selective Survivin-Ran interaction inhibitor (IC50 <0.3 µM) that depletes CD133+ GSCs (89% reduction) while sparing non-stem tumor cells. • 2.8-fold greater potency in p53-mutant vs. p53-wildtype GBM models. • Extends median survival 2.26-fold in orthotopic GBM xenografts (35 vs. 15.5 days). • DMSO solubility 50 mg/mL enables flexible IP dosing. Global shipping from bench-ready stock.

Molecular Formula C32H23ClN2O4
Molecular Weight 534.996
CAS No. 1453835-43-2
Cat. No. B593555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLP3
CAS1453835-43-2
Synonyms4-​[3,​5-​bis(phenylmethoxy)​phenyl]​-​6-​(5-​chloro-​2-​hydroxyphenyl)​-​1,​2-​dihydro-​2-​oxo-3-​pyridinecarbonitrile​
Molecular FormulaC32H23ClN2O4
Molecular Weight534.996
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5
InChIInChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)
InChIKeyNZRBRJQYGLEINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLP3: Survivin–Ran Interaction Blocker


LLP3 (LLP-3; CAS 1453835-43-2) is a cell-permeable dihydropyridinone small molecule that functions as a selective inhibitor of the Survivin–Ran protein-protein interaction [1]. It is structurally defined as 4-(3,5-bis(benzyloxy)phenyl)-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (C32H23ClN2O4, MW 535.0 g/mol) [1]. The compound was identified through computational structure-based drug design and has demonstrated efficacy in impairing glioma stem cell (GSC) survival and growth both in vitro and in vivo [2].

LLP3 vs Generic Survivin Inhibitors: GSC Selectivity


LLP3 exhibits a unique pharmacological profile that distinguishes it from other survivin-targeting agents. Unlike broad-spectrum survivin suppressants such as YM155 (sepantronium bromide) that primarily inhibit survivin promoter activity (IC50 ≈ 0.54 nM) without direct GSC selectivity , or temozolomide (TMZ) which paradoxically enriches the GSC population during treatment , LLP3 selectively depletes the CD133+ glioma stem cell compartment while sparing CD133- non-stem tumor cells . Furthermore, LLP3 demonstrates exquisite target selectivity: it potently disrupts the Survivin–Ran interaction (IC50 < 0.3 µM) while exhibiting minimal activity against Survivin–Smac/DIABLO, Survivin–Survivin, or XIAP–Smac/DIABLO interactions . This combination of GSC-selective cytotoxicity and narrow target specificity cannot be assumed for alternative survivin inhibitors or standard-of-care agents, making direct substitution scientifically invalid without empirical validation.

LLP3 Head-to-Head Evidence


GSC-Selective CD133+ Depletion

LLP3 selectively depletes the CD133+ glioma stem cell (GSC) population, a subpopulation associated with therapy resistance and tumor recurrence. In GBM528 patient-derived cultures treated with 25 µM LLP3 for 7 days, the CD133+ population decreased by 89%, whereas the CD133- non-stem population decreased by only 33% . In contrast, temozolomide (TMZ) treatment enriches the GSC population by preferentially eradicating non-GSC cells .

Cancer Stem Cell Glioblastoma CD133

p53-Dependent Differential Potency in GBM Cells

LLP3 exhibits p53 status-dependent differential potency in glioblastoma cell lines. In a 72-hour cell viability assay, the IC50 for p53-inactivated U87E6 cells was 13.6 µM, whereas the IC50 for p53 wild-type U87MG cells was 38.1 µM—a 2.8-fold difference in sensitivity [1]. This differential is not observed with many other survivin inhibitors, which typically lack this p53-dependent stratification.

p53 Glioblastoma Cell Viability

Selective Survivin–Ran Interaction Disruption

LLP3 demonstrates highly selective disruption of the Survivin–Ran interaction compared to other Survivin-containing protein complexes. In cell-free binding assays, LLP3 inhibits Survivin–Ran interaction with an IC50 < 0.3 µM, while exhibiting "much reduced or little potency" against Survivin–Smac/DIABLO, Survivin–Survivin (homodimerization), and XIAP–Smac/DIABLO interactions . In U87 glioma cells, 20 µM LLP3 treatment for 24 hours reduces Survivin–Ran interaction by 55% . This selectivity profile contrasts with agents such as S12 and LQZ-7I, which primarily target survivin homodimerization [1].

Protein-Protein Interaction Selectivity Survivin

In Vivo Survival Extension in GBM Xenograft

LLP3 demonstrates significant in vivo efficacy in a human glioblastoma multiforme (GBM) xenograft model. Mice bearing human GBM xenografts treated with LLP3 (25 mg/kg/day, i.p., 5 days/week for 2 weeks starting day 10 post-xenograft) achieved a median survival of 35 days, compared to 15.5 days for untreated controls—a 2.26-fold extension of median survival . For comparison, TMZ treatment in parallel studies enriches the GSC population rather than providing this survival benefit through GSC depletion .

In Vivo Xenograft Survival

DMSO Solubility Advantage

LLP3 exhibits high solubility in DMSO (50 mg/mL) , which is approximately 5-fold higher than the 10 mg/mL reported by alternative vendors and significantly exceeds the 2 mg/mL solubility reported in DMF and DMF:PBS mixtures . This enhanced DMSO solubility facilitates preparation of concentrated stock solutions for in vitro assays and reduces the volume of organic solvent required for in vivo formulation.

Solubility DMSO Formulation

LLP3 Optimal Application Scenarios


p53-Stratified GBM Stem Cell Studies

LLP3 is ideally suited for experiments requiring differential sensitivity based on p53 status. Researchers investigating p53-wildtype versus p53-mutant/inactivated GBM models can leverage the 2.8-fold potency difference (IC50 38.1 µM vs. 13.6 µM) to stratify responses and identify p53-dependent mechanisms of Survivin–Ran dependency . This application is particularly valuable given that p53 mutations occur in approximately 30% of primary GBM and are associated with therapeutic resistance.

GSC-Specific Target Validation and Depletion

LLP3 enables selective depletion of the CD133+ GSC population (89% reduction) while minimally affecting CD133- non-stem tumor cells (33% reduction) . This property makes LLP3 the preferred tool for functional studies dissecting the role of GSCs in tumor initiation, maintenance, and recurrence—applications where TMZ is contraindicated due to its GSC-enriching effect .

Survivin–Ran Interaction Dissection

For studies requiring clean interrogation of the Survivin–Ran signaling axis, LLP3's narrow selectivity profile (IC50 < 0.3 µM for Survivin–Ran vs. minimal inhibition of Survivin–Smac/DIABLO, Survivin–Survivin, or XIAP–Smac/DIABLO) reduces experimental noise from off-target Survivin interactions. This contrasts with agents like S12 or LQZ-7I that primarily disrupt homodimerization, enabling more definitive mechanistic conclusions.

In Vivo GBM Xenograft Efficacy Studies

LLP3's demonstrated in vivo survival benefit (median survival extension from 15.5 to 35 days; 2.26-fold improvement) in human GBM xenograft models supports its use in preclinical therapeutic efficacy studies. The compound's high DMSO solubility (50 mg/mL) facilitates flexible dosing formulation for intraperitoneal administration in murine models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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